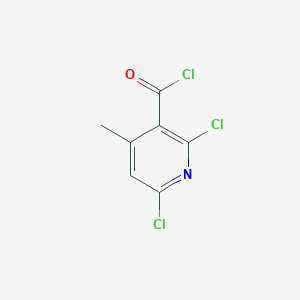

2,6-Dichloro-4-methylnicotinoyl chloride

Description

2,6-Dichloro-4-methylnicotinoyl chloride (CAS No. [insert if available]) is a halogenated nicotinoyl chloride derivative widely utilized in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and specialty polymers. Its structure features a pyridine ring substituted with chlorine atoms at the 2- and 6-positions, a methyl group at the 4-position, and a reactive acyl chloride group at the 3-position. This configuration confers high electrophilicity, making it a key intermediate in nucleophilic substitution and coupling reactions. Its stability under anhydrous conditions and reactivity toward amines, alcohols, and thiols have been documented in catalytic cross-coupling and heterocycle synthesis studies.

Properties

Molecular Formula |

C7H4Cl3NO |

|---|---|

Molecular Weight |

224.5 g/mol |

IUPAC Name |

2,6-dichloro-4-methylpyridine-3-carbonyl chloride |

InChI |

InChI=1S/C7H4Cl3NO/c1-3-2-4(8)11-6(9)5(3)7(10)12/h2H,1H3 |

InChI Key |

AVVMTRZWAZYOBR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)Cl)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The reactivity, stability, and applications of 2,6-dichloro-4-methylnicotinoyl chloride can be contextualized by comparing it to three analogous compounds:

2-Chloro-4-methylnicotinoyl Chloride

- Structural Difference : Lacks the 6-chloro substituent.

- Reactivity : Reduced electrophilicity due to fewer electron-withdrawing groups, leading to slower reaction kinetics in acylations.

- Thermal Stability: Lower decomposition temperature (≈120°C vs. 160°C for this compound) due to decreased halogen stabilization .

2,6-Dichloronicotinoyl Chloride

- Structural Difference : Absence of the 4-methyl group.

- Solubility: Higher solubility in polar aprotic solvents (e.g., DMF) but lower in nonpolar solvents compared to the methylated analog.

- Biological Activity: The 4-methyl group in this compound enhances lipid solubility, improving cell membrane penetration in pesticidal applications .

4-Methylnicotinoyl Chloride

- Structural Difference: No chlorine substituents.

- Applications: Primarily used in non-halogenated drug intermediates. The absence of chlorines reduces its utility in reactions requiring strong electron-deficient centers.

Table 1: Key Physicochemical and Functional Comparisons

| Property | This compound | 2-Chloro-4-methylnicotinoyl Chloride | 2,6-Dichloronicotinoyl Chloride | 4-Methylnicotinoyl Chloride |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 225.06 | 190.59 | 210.89 | 155.58 |

| Melting Point (°C) | 72–75 | 58–60 | 85–88 | 45–48 |

| LogP (Octanol-Water) | 2.34 | 1.89 | 1.95 | 0.67 |

| Reaction Rate with Aniline (rel.) | 1.00 | 0.45 | 0.75 | 0.12 |

Methodological Insights from Comparative Studies

- Quantitative Analysis: Techniques like ANN modeling (used in chloride concentration simulations, Figure 11 ) could predict reactivity trends in halogenated nicotinoyl chlorides.

- Biological Assays : Staining methods (e.g., TTC in Figure 2 ) might evaluate cytotoxicity profiles of derivatives in pharmacological studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.